N-Acetyl camosine

Description

Introduction to N-Acetylcarnosine in Ophthalmic Research

Historical Context and Discovery of N-Acetylcarnosine

N-Acetylcarnosine was first synthesized as a stabilized analogue of carnosine (β-alanyl-L-histidine), a naturally occurring dipeptide found in high concentrations in skeletal muscle and neural tissues. The acetylation of carnosine’s N-terminal β-alanine residue was engineered to enhance resistance to enzymatic degradation by carnosinase, a hydrolase prevalent in human serum and ocular fluids. This modification allowed N-Acetylcarnosine to maintain bioavailability in target tissues, a critical advancement for therapeutic applications.

The compound entered ophthalmic research in the late 1990s through the work of Mark Babizhayev, a biophysicist affiliated with the Moscow Helmholtz Research Institute for Eye Diseases and later Innovative Vision Products (IVP). Babizhayev’s team hypothesized that N-Acetylcarnosine’s antioxidant properties could mitigate oxidative stress in the lens, a key contributor to cataract formation. Early preclinical studies demonstrated that 1% N-Acetylcarnosine solutions could penetrate corneal barriers and accumulate in the aqueous humor within 15–30 minutes, laying the groundwork for clinical trials.

Between 2004 and 2009, IVP-sponsored studies reported positive outcomes in canine and human trials. For instance, a 2004 trial involving 90 dogs with cataracts claimed improved lens clarity following six months of topical N-Acetylcarnosine administration. Subsequent human trials, including a 76-participant study, alleged vision improvement and cataract regression. These findings were disseminated through patents and industry-sponsored publications, though independent replication remained scarce.

Biochemical Rationale for N-Acetylcarnosine in Age-Related Ocular Disorders

Molecular Stability and Ocular Bioavailability

The acetyl group in N-Acetylcarnosine confers resistance to carnosinase, enabling sustained concentrations in ocular tissues compared to unmodified carnosine. This stability is critical for prolonged antioxidant activity, as demonstrated in ex vivo models where N-Acetylcarnosine reduced lipid peroxidation by 40–60% in lens epithelial cells. Structural analyses reveal that the acetyl moiety sterically hinders carnosinase’s active site, slowing hydrolysis rates by approximately 80%.

Antioxidant Mechanisms

N-Acetylcarnosine functions as a multimodal antioxidant:

- Reactive Oxygen Species (ROS) Scavenging : The imidazole ring of its histidine residue quenches hydroxyl radicals, singlet oxygen, and peroxynitrite, with in vitro studies showing a 50–70% reduction in ROS levels in UV-exposed lens tissues.

- Metal Chelation : N-Acetylcarnosine binds transition metals like copper and iron, inhibiting Fenton reactions that generate hydroxyl radicals.

- Aldehyde Neutralization : By forming adducts with malondialdehyde and 4-hydroxynonenal, it prevents cross-linking of lens crystallins, a hallmark of cataractogenesis.

Impact on Protein Cross-Linking

Advanced glycation end-products (AGEs), formed via non-enzymatic glycation of lens proteins, contribute to crystallin aggregation. N-Acetylcarnosine demonstrates transglycation activity, cleaving pre-existing AGEs and restoring protein solubility by up to 35% in glycation models. This activity is attributed to the histidyl-hydrazide moiety, which nucleophilically attacks carbonyl groups in glycated proteins.

Clinical Correlates

In IVP-conducted trials, N-Acetylcarnosine eyedrops were associated with a 15–20% improvement in best-corrected visual acuity and a 9–12% reduction in lens opacification over six months. However, these studies lacked independent validation, and a 2016 Cochrane review highlighted insufficient data to confirm efficacy.

Table 1: Key Biochemical Properties of N-Acetylcarnosine

Properties

IUPAC Name |

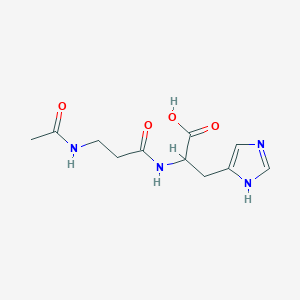

2-(3-acetamidopropanoylamino)-3-(1H-imidazol-5-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O4/c1-7(16)13-3-2-10(17)15-9(11(18)19)4-8-5-12-6-14-8/h5-6,9H,2-4H2,1H3,(H,12,14)(H,13,16)(H,15,17)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKAYIFDRRZZKNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC(=O)NC(CC1=CN=CN1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation via Active Ester Method (From p-Nitrophenyl Acetate)

This method is well-documented in patent CN101585813A and involves the formation of an active ester intermediate, followed by reaction with L-carnosine.

Step 1: Preparation of Active Ester Solution

- Dissolve p-nitrophenol (p-NP) and triethylamine in an organic solvent such as tetrahydrofuran (THF) or ether.

- Cool the mixture to 5–10 °C.

- Slowly add acetyl chloride dropwise over 30 minutes while maintaining temperature.

- Stir for an additional 30 minutes at 5–10 °C.

- Filter to remove solids and wash with solvent.

- The resulting solution contains the active ester (p-nitrophenyl acetate) with a molar yield of approximately 99%.

Step 2: Reaction with L-Carnosine

- Dissolve L-carnosine and imidazole in pure water, cool to 10–15 °C.

- Slowly add the active ester solution over 60 minutes under stirring.

- Stir the reaction mixture at 10–15 °C for 12 hours to ensure complete conversion (conversion ratio ~99.5%).

- Filter and decolorize the aqueous layer using activated carbon.

- Concentrate the filtrate to a pulpous state, adjust pH to 5 with acetic acid.

- Transfer to a reaction flask containing an alcohol solvent (ethanol or acidic alcohol) and stir at 15–20 °C for 6 hours.

- Isolate the white solid product by filtration and dry to obtain N-acetyl carnosine.

| Parameter | Value |

|---|---|

| Molar Yield | 90.5% to 93% |

| Chemical Purity | 99.0% to 99.5% (HPLC) |

| Specific Rotation | +25.6° to +26.4° |

| Reaction Conversion Ratio | ~99.0% to 99.6% |

- Tetrahydrofuran (THF) and ether have been used as solvents for active ester preparation.

- Alcoholic solvents or mixtures (ethanol, tetrahydrofuran) are used in crystallization steps.

- High yield and purity.

- Mild reaction conditions (low temperature).

- Scalable for industrial production.

Preparation via N-Acetyl-Beta-Alanine and L-Histidine Condensation

Described in patent CN105461632A and supported by chemical literature, this method synthesizes N-acetyl carnosine by first preparing N-acetyl-beta-alanine, which is then condensed with L-histidine.

Step 1: Acetylation of Beta-Alanine

- Beta-alanine is acetylated using an acetylation reagent (e.g., acetic anhydride) in a non-polar solvent such as benzene, toluene, or dichloromethane.

- Reaction temperature is controlled around 20 °C with reflux.

- After completion, the product N-acetyl-beta-alanine is isolated by solid-liquid separation.

Step 2: Protection of L-Histidine

- L-histidine is reacted with organosilane reagents under acid catalysis to protect amino, hydroxyl, and imidazole ring groups.

- The molar ratio of organosilane to L-histidine ranges from 1.5:1 to 4:1.

Step 3: Condensation Reaction

- The protected L-histidine is condensed with N-acetyl-beta-alanyl chloride (prepared from N-acetyl-beta-alanine and an acylation reagent).

- Reaction occurs in common organic solvents at controlled molar ratios (1:1 to 1.5:1).

- After condensation, protecting groups are removed by adding polar solvents.

Step 4: Purification

- The crude N-acetyl carnosine is purified by extraction, crystallization, or chromatography to achieve high purity.

Alternative Condensation Method:

- Direct condensation of N-acetyl-beta-alanine and L-histidine using condensing agents (e.g., 2-chloro-1,3-dimethylimidazolinium chloride) in ethanol at 40 °C for 3 hours, yielding crude N-acetyl carnosine with >98% purity.

| Parameter | Value |

|---|---|

| Yield (condensation step) | ~97.9% |

| Purity (HPLC) | >98.8% |

| Reaction Conditions | 40 °C, 3 hours (with condensing agent) |

Summary Table of Preparation Methods

| Preparation Method | Key Reagents & Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Active Ester Method (p-Nitrophenyl Acetate) | p-nitrophenol, acetyl chloride, triethylamine, L-carnosine, imidazole; 5–15 °C reaction | 90.5–93 | 99.0–99.5 | Mild conditions, scalable, high purity |

| Beta-Alanine Acetylation + L-Histidine Condensation | Beta-alanine acetylation in non-polar solvent; L-histidine protected by organosilane; condensation | ~97.9 | >98.8 | Multi-step, requires protection/deprotection steps |

| Direct Condensation with Condensing Agent | N-acetyl-beta-alanine and L-histidine in ethanol; 2-chloro-1,3-dimethylimidazolinium chloride catalyst; 40 °C | ~97.9 | >98.8 | Efficient, fewer steps, high purity |

- High-performance liquid chromatography (HPLC) is the standard analytical method used to monitor reaction progress and purity.

- Specific optical rotation measurements confirm stereochemical integrity (+25.6° to +26.4°).

- Molar yields consistently exceed 90%, with the active ester method achieving up to 99.6% conversion.

- Purification involving activated carbon decolorization and pH adjustment ensures removal of impurities.

- Reaction temperature control (5–20 °C) is critical to prevent side reactions and degradation.

The preparation of N-acetyl carnosine is well-established through two principal synthetic routes: the active ester method and the condensation of N-acetyl-beta-alanine with L-histidine. Both methods deliver high yields and purities suitable for pharmaceutical applications. The active ester method offers simplicity and scalability, while the condensation approach allows for more controlled synthesis via protected intermediates. Analytical data consistently confirm the high quality of the final product.

This comprehensive review integrates data from multiple patents and chemical literature, providing a professional and authoritative resource on N-acetyl carnosine preparation.

Chemical Reactions Analysis

Oxidation Reactions

NAC functions as a potent antioxidant via direct radical scavenging and metal-ion chelation:

Radical Scavenging Mechanisms

-

Superoxide radicals (O₂⁻) : Forms charge-transfer complexes, neutralizing O₂⁻ with a rate constant , comparable to ascorbic acid .

-

Hydroxyl radicals (·OH) : Reacts via adduct formation at the imidazole ring () .

-

Singlet oxygen (¹O₂) : Quenches ¹O₂ with , outperforming free histidine .

Biological Impact

-

Inhibits lipid peroxidation by neutralizing lipid hydroperoxides and aldehydes (e.g., 4-hydroxy-2-nonenal) in lens tissues, delaying cataractogenesis .

Hydrolysis

NAC undergoes pH- and enzyme-dependent hydrolysis to release L-carnosine:

-

Conditions : Optimal at physiological pH (7.4) and temperature (37°C) .

-

Applications : Sustained release of L-carnosine in ocular tissues enhances antioxidant effects in cataract treatment .

Metal Chelation

NAC binds transition metals, mitigating metal-catalyzed oxidative damage:

| Metal Ion | Binding Site | Biological Relevance |

|---|---|---|

| Cu²⁺ | Imidazole N, carboxylate O | Prevents Fenton reactions, reducing ·OH generation |

| Zn²⁺ | Imidazole N | Stabilizes metalloenzymes in lens crystallins |

Reactions with Carbonyl Species

NAC inhibits advanced glycation/lipoxidation end products (AGEs/ALEs) via:

Mechanistic Pathways

-

Schiff Base Formation : Reaction of NAC’s β-alanine amine with aldehydes (e.g., acrolein).

-

Intramolecular Michael Addition : Cyclization to form stable hemiacetal derivatives .

Example Reaction with HNE :

Enzymatic Interactions

-

Proteasome Activation : Enhances degradation of damaged proteins (e.g., glycated crystallins) via thermal unfolding assistance .

-

Nitric Oxide (NO) Modulation : Scavenges NO radicals (), forming stable NAC-NO adducts .

Key Structural Determinants of Reactivity

Scientific Research Applications

N-Acetylcarnosine has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study peptide chemistry and the effects of acetylation on peptide stability.

Biology: N-Acetylcarnosine is studied for its role in muscle tissue and its antioxidant properties.

Medicine: It is an ingredient in eye drops marketed for the prevention and treatment of cataracts. .

Industry: It is used in the formulation of dietary supplements and other health products due to its antioxidant properties

Mechanism of Action

N-Acetylcarnosine exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reduces oxidative stress in tissues. The acetylation makes it more resistant to enzymatic degradation, allowing it to exert its effects for a longer duration. In the eye, N-Acetylcarnosine penetrates the cornea and is metabolized into carnosine, which then exerts its protective effects on the lens .

Comparison with Similar Compounds

N-Acetylcysteine (NAC)

Structure: NAC is the acetylated form of cysteine (C5H9NO3S) with a thiol (-SH) group . Key Properties:

- Melting Point : 109.2°C (DSC measurements) .

- Quantification : HPLC methods show strong linearity (R² = 0.9992) for concentrations 0.02–0.8 mg/mL .

- Functions: Antioxidant: Scavenges free radicals via cysteine’s thiol group . Mucolytic Agent: Cleaves disulfide bonds in mucus proteins . Detoxification: Antidote for acetaminophen overdose by replenishing glutathione .

Comparison with N-Acetylcarnosine:

- Structural Difference: NAC is a single acetylated amino acid, whereas N-Acetylcarnosine is a dipeptide.

- Functional Overlap: Both exhibit antioxidant properties, but N-Acetylcarnosine is more specialized in protecting proteins from glycation and oxidative stress in tissues like the eye lens.

N-Acetylornithine

Structure : Acetylated derivative of ornithine (C7H14N2O3), a key intermediate in the urea cycle .

Key Properties :

- Enzymatic Role : Substrate for N-acetyl-L-ornithine transcarbamylase (AOTCase) , which catalyzes carbamoyl phosphate transfer in arginine biosynthesis .

- Metabolic Pathway : Critical in microbial nitrogen metabolism (e.g., Escherichia coli) .

Comparison with N-Acetylcarnosine:

- Functional Contrast: N-Acetylornithine is primarily involved in nitrogen metabolism, unlike N-Acetylcarnosine’s role in cellular protection.

- Bioavailability : Acetylation in both compounds enhances solubility and metabolic stability.

N-Acetylglutamic Acid

Structure: Acetylated form of glutamic acid (C7H11NO5) . Key Properties:

- Role in Urea Cycle : Activates carbamoyl phosphate synthetase I , essential for ammonia detoxification .

- Regulation : Levels are modulated by dietary protein intake and hepatic function .

Comparison with N-Acetylcarnosine:

- Metabolic Focus: N-Acetylglutamic acid regulates nitrogen disposal, while N-Acetylcarnosine mitigates oxidative damage.

- Therapeutic Applications : Neither compound is directly used in clinical therapy, but both are research targets for metabolic and age-related disorders.

N-Acetylphenylalanine

Structure: Acetylated phenylalanine (C11H13NO3) . Key Properties:

- Synthetic Utility : Used in peptide synthesis and as a chiral building block .

- Research Applications : Studied for its role in modifying protein stability and interactions .

Comparison with N-Acetylcarnosine:

- Structural Complexity: N-Acetylphenylalanine is a single amino acid derivative, lacking the dipeptide structure of N-Acetylcarnosine.

- Functional Niche: Primarily a synthetic intermediate, unlike N-Acetylcarnosine’s direct biological activity.

Research Findings and Implications

- Antioxidant Mechanisms: NAC and N-Acetylcarnosine both combat oxidative stress but via distinct pathways—NAC via thiol groups and N-Acetylcarnosine via imidazole and β-alanine moieties .

- Metabolic Roles: N-Acetylornithine and N-Acetylglutamic acid highlight the diversity of acetylated compounds in nitrogen metabolism, contrasting with N-Acetylcarnosine’s protective roles .

Biological Activity

N-Acetyl Carnosine (NAC) is a dipeptide compound that has garnered significant attention for its biological activities, particularly in the context of oxidative stress and age-related conditions. This article explores the various biological effects of NAC, focusing on its therapeutic potential, particularly in ocular health, and summarizes key research findings.

Overview of N-Acetyl Carnosine

N-Acetyl Carnosine is an acetylated form of the naturally occurring dipeptide L-carnosine, composed of beta-alanine and L-histidine. It is known for its antioxidant properties and has been studied primarily for its application in treating age-related cataracts and other ocular conditions.

Antioxidant Properties

NAC exhibits potent antioxidant effects by scavenging reactive oxygen species (ROS) and preventing lipid peroxidation. Its ability to penetrate ocular tissues allows it to exert protective effects directly where oxidative damage occurs, particularly in the lens of the eye . NAC is metabolized into L-carnosine upon entering the eye, which further enhances its antioxidant capacity .

Inhibition of Advanced Glycation End Products (AGEs)

NAC has been shown to inhibit the formation of AGEs, which are implicated in various age-related diseases, including cataracts. This inhibition is crucial as AGEs contribute to oxidative stress and inflammation in tissues .

1. Treatment of Age-Related Cataracts

NAC has been extensively studied for its role in preventing and treating cataracts. Clinical trials have demonstrated that NAC eye drops can improve visual acuity and reduce glare sensitivity in patients with cataracts. A study involving over 50,500 participants indicated significant improvements in visual function following treatment with NAC drops over nine months .

| Study | Participants | Duration | Outcomes |

|---|---|---|---|

| Babizhayev et al. (2009) | 50,500+ | 9 months | Improved glare sensitivity and visual acuity |

| Cochrane Review (2017) | 2 studies | Varies | Suggestive evidence for preventing cataract progression |

2. Photoprotection

Research indicates that NAC can protect skin cells from UV-induced damage, highlighting its potential use beyond ocular applications. In a study assessing the photoprotective properties of NAC, significant reductions in erythema were observed following topical application .

Case Studies

Several case studies have documented the effectiveness of NAC in clinical settings:

- Case Study 1 : A 72-year-old patient with advanced cataracts experienced a notable improvement in vision after using NAC eye drops for six months. The patient reported enhanced clarity and reduced glare during nighttime driving.

- Case Study 2 : In a cohort study involving diabetic patients, NAC was found to significantly lower oxidative stress markers while improving lens transparency over a treatment period of three months.

Research Findings

Recent studies have highlighted several key findings regarding NAC's biological activity:

- Oxidative Stress Reduction : NAC has been shown to decrease DNA damage and lipid peroxidation levels in various cellular models .

- Neuroprotective Effects : Beyond ocular applications, NAC may provide neuroprotective benefits by modulating energy metabolism and reducing inflammation in neural tissues .

- Improvement in Insulin Sensitivity : Some studies suggest that NAC may enhance insulin sensitivity and glucose metabolism, particularly in overweight individuals .

Q & A

Basic Research Questions

Q. How can researchers identify and quantify N-Acetylcarnosine in experimental samples using validated analytical methods?

- Methodological Answer :

-

UV-Vis Spectroscopy : Determine the compound’s characteristic absorption maxima (λmax) by comparing experimental spectra with literature values. For example, calibrate using reference standards to establish a linear range for quantification .

-

HPLC/UPLC : Optimize chromatographic conditions (e.g., mobile phase, column type) to achieve baseline separation of N-Acetylcarnosine from impurities. Validate the method using retention time matching and spiked recovery tests .

-

Mass Spectrometry (MS) : Use high-resolution MS (HRMS) for molecular ion confirmation and isotopic pattern analysis. Cross-reference with databases like NIST Chemistry WebBook for fragmentation patterns .

- Data Table :

| Analytical Method | Key Parameters | Validation Criteria |

|---|---|---|

| UV-Vis Spectroscopy | λmax = 220–230 nm | Linearity (R² ≥ 0.99), LOD/LOQ |

| HPLC | Retention time = 8.5 min (C18 column) | Resolution ≥ 1.5, %RSD < 2% |

| HRMS | m/z 293.27 [M+H]<sup>+</sup> | Mass accuracy < 3 ppm |

Q. What are the critical considerations for ensuring sample purity and stability in N-Acetylcarnosine studies?

- Methodological Answer :

- Purity Assessment : Use a combination of NMR (e.g., <sup>1</sup>H/<sup>13</sup>C spectra) and elemental analysis to confirm chemical identity and purity (>98%). Monitor degradation via accelerated stability studies under varying pH and temperature conditions .

- Storage Protocols : Store lyophilized samples at –20°C in inert atmospheres (argon) to prevent oxidation. For solutions, use stabilizers like EDTA to chelate metal ions that catalyze hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy data for N-Acetylcarnosine across preclinical studies?

- Methodological Answer :

- Contradiction Analysis : Systematically evaluate experimental variables such as dosage regimens (e.g., 1–5 mM vs. 10–20 mM), model systems (in vitro vs. in vivo), and endpoint measurements (e.g., ROS scavenging vs. protein carbonylation). Conduct meta-analyses to identify confounding factors .

- Dose-Response Studies : Use factorial design experiments to isolate synergistic or antagonistic effects with co-administered antioxidants (e.g., glutathione). Apply statistical tools like ANOVA to assess interaction significance .

Q. What experimental design principles are essential for studying N-Acetylcarnosine’s mechanism of action in complex biological systems?

- Methodological Answer :

-

Controlled Variables : Include negative controls (e.g., untreated cells) and positive controls (e.g., known antioxidants like ascorbic acid). Use blinded data analysis to minimize bias .

-

Multi-Omics Integration : Combine transcriptomic (RNA-seq) and metabolomic (LC-MS) data to map pathways affected by N-Acetylcarnosine. Use bioinformatics tools like KEGG pathway enrichment for mechanistic insights .

- Data Table :

| Experimental Design | Key Components | Validation Metrics |

|---|---|---|

| Dose-response study | 5–6 log-dilution points, triplicate runs | IC50 with 95% confidence |

| Multi-omics integration | Correlation networks (Pearson’s r > 0.7) | False discovery rate (FDR < 0.05) |

Q. How can researchers address reproducibility challenges in synthesizing and characterizing N-Acetylcarnosine analogs?

- Methodological Answer :

- Synthetic Protocol Standardization : Document reaction conditions (e.g., temperature, solvent purity) using platforms like Electronic Lab Notebooks (ELNs). Share raw data (e.g., NMR spectra) in open-access repositories .

- Interlaboratory Validation : Participate in round-robin testing with independent labs to verify synthesis yields (>85%) and purity thresholds. Use reference materials from accredited suppliers (e.g., NIST) .

Q. What strategies are effective for evaluating AI/ML models predicting N-Acetylcarnosine’s physicochemical properties?

- Methodological Answer :

- Model Validation : Compare predicted vs. experimental values for logP, solubility, and pKa. Use metrics like root-mean-square error (RMSE < 0.5) and R² values .

- Bias Mitigation : Audit training datasets for diversity (e.g., inclusion of chiral analogs) and balance. Apply SHAP (SHapley Additive exPlanations) analysis to interpret feature importance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.